3',4'-Dichlorocyclohexanecarboxanilide

Descripción general

Descripción

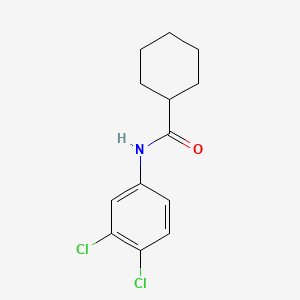

3’,4’-Dichlorocyclohexanecarboxanilide is a chemical compound with the molecular formula C₁₃H₁₅Cl₂NO and a molecular weight of 272170 It is characterized by the presence of two chlorine atoms attached to the cyclohexane ring and a carboxanilide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dichlorocyclohexanecarboxanilide typically involves the reaction of 3,4-dichlorocyclohexanecarboxylic acid with aniline. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the carboxanilide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as toluene or xylene.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dichlorocyclohexanecarboxanilide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

3’,4’-Dichlorocyclohexanecarboxanilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Compounds with substituted functional groups.

Aplicaciones Científicas De Investigación

3’,4’-Dichlorocyclohexanecarboxanilide has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3’,4’-Dichlorocyclohexanecarboxanilide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may act by inhibiting enzymes or receptors, thereby affecting cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects.

Comparación Con Compuestos Similares

3’,4’-Dichlorocyclohexanecarboxanilide can be compared with other similar compounds such as:

3’,4’-Dichlorobenzanilide: Similar structure but with a benzene ring instead of a cyclohexane ring.

3’,4’-Dichlorocyclohexanecarboxamide: Similar structure but with an amide group instead of a carboxanilide group.

Uniqueness

The presence of the cyclohexane ring and the carboxanilide group in 3’,4’-Dichlorocyclohexanecarboxanilide imparts unique chemical properties, making it distinct from other related compounds

Actividad Biológica

3',4'-Dichlorocyclohexanecarboxanilide is an organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, its pharmacological effects, and relevant case studies that illustrate its applications in medicinal chemistry.

Chemical Structure and Properties

This compound, with the chemical formula , features a cyclohexane ring substituted with two chlorine atoms and an anilide group. The structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily related to cancer biology and microbial inhibition.

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting bacterial growth by interfering with cell wall synthesis and protein synthesis pathways. This is particularly relevant in the context of increasing antibiotic resistance among bacterial strains .

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways, such as NF-κB and Nrf2. These pathways are critical for regulating cellular responses to stress and inflammation, which are often dysregulated in cancer .

Pharmacological Effects

The pharmacokinetics of this compound suggest that it is well-absorbed following oral administration, with a distribution profile that allows it to reach various tissues effectively. Its metabolism primarily occurs in the liver, leading to the formation of active metabolites that contribute to its therapeutic effects.

Data Table: Biological Activities of this compound

Case Studies

- Case Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell wall integrity, leading to cell lysis. This finding is crucial given the rising concerns over antibiotic resistance .

- Case Study on Cancer Cell Lines : In vitro studies using various cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls. The apoptosis was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLPPYRKEBGGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166564 | |

| Record name | 3',4'-Dichlorocyclohexanecarboxanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15907-85-4 | |

| Record name | 3',4'-Dichlorocyclohexanecarboxanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015907854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Dichlorocyclohexanecarboxanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.